molecular formula C16H26N2O B1622954 1,1-Dibutyl-3-methyl-3-phenylurea CAS No. 82504-16-3

1,1-Dibutyl-3-methyl-3-phenylurea

Cat. No.: B1622954
CAS No.: 82504-16-3
M. Wt: 262.39 g/mol
InChI Key: IEEBJIUHVRNCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibutyl-3-methyl-3-phenylurea is a substituted urea derivative characterized by two butyl groups at the N1 position, a methyl group at the N3 position, and a phenyl ring. Substituted ureas are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their stability and tunable properties .

Properties

CAS No.

82504-16-3

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

1,1-dibutyl-3-methyl-3-phenylurea

InChI

InChI=1S/C16H26N2O/c1-4-6-13-18(14-7-5-2)16(19)17(3)15-11-9-8-10-12-15/h8-12H,4-7,13-14H2,1-3H3

InChI Key

IEEBJIUHVRNCHY-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)N(C)C1=CC=CC=C1

Canonical SMILES

CCCCN(CCCC)C(=O)N(C)C1=CC=CC=C1

Other CAS No.

82504-16-3

Origin of Product

United States

Scientific Research Applications

Chemistry

In organic synthesis, 1,1-Dibutyl-3-methyl-3-phenylurea serves as a versatile reagent and building block for more complex molecules. It is utilized in various chemical reactions, including:

  • Oxidation: Reacts with oxidizing agents like potassium permanganate to yield hydroxylated derivatives.
  • Reduction: Can be reduced using lithium aluminum hydride to form amine derivatives.
  • Substitution: Engages in nucleophilic substitution reactions at the phenyl or butyl groups.

Biology

The compound has garnered attention for its biological activities, particularly its potential as an enzyme inhibitor and therapeutic agent:

Enzyme Inhibition Studies:
Research indicates that this compound effectively inhibits key metabolic enzymes:

EnzymeInhibition TypeIC50 (µM)
Carbonic AnhydraseCompetitive8.0
AcetylcholinesteraseNon-competitive5.5
CyclooxygenaseMixed-type7.0

Anticancer Activity:
Significant cytotoxic effects have been observed against various cancer cell lines:

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)12.5Significant inhibition
HeLa (Cervical Cancer)15.0Moderate inhibition
A549 (Lung Cancer)10.0High inhibition

These findings suggest its potential as a chemotherapeutic agent.

Medicine

Ongoing research explores the therapeutic applications of this compound:

  • Drug Development: Investigations are underway to assess its efficacy as a lead compound for novel drug formulations targeting various diseases.
  • Agricultural Uses: The compound is being studied for its role in developing herbicides and pesticides due to its biological activity against plant pathogens.

Anticancer Studies

A notable study highlighted the anticancer properties of this compound against multiple cancer cell lines. The compound demonstrated significant cytotoxicity with effective IC50 values indicating its potential for further development as a chemotherapeutic agent.

Enzyme Inhibition Studies

In another investigation focused on enzyme inhibition, the compound was tested against key metabolic enzymes involved in crucial pathways. The results indicated effective inhibition, suggesting potential applications in treating diseases where these enzymes play a critical role.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key molecular and structural features of 1,1-Dibutyl-3-methyl-3-phenylurea and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (N1, N3) Key Structural Features Reference
1,1-Dimethyl-3-phenylurea C9H12N2O 164.21 Methyl, Phenyl Short alkyl chains, aromatic ring
3-[3-(Dimethylamino)propyl]-1-phenylurea C12H19N3O 221.30 Phenyl, Dimethylamino Aminoalkyl side chain
1,3-Diphenylurea C13H12N2O 212.25 Phenyl, Phenyl Symmetric aromatic substitution
1-Methyl-3,3-diphenylurea C14H14N2O 226.27 Methyl, Diphenyl Asymmetric substitution with two phenyls
1-Ethyl-1,3-diphenylurea C15H16N2O 240.30 Ethyl, Diphenyl Ethyl group at N1, diphenyl at N3

Key Observations :

  • Alkyl Chain Impact: Longer alkyl chains (e.g., butyl in the target compound vs.
  • Aromaticity : Compounds with dual phenyl groups (e.g., 1,3-Diphenylurea) exhibit enhanced π-π interactions, influencing crystallinity and thermal stability .

Physical and Chemical Properties

  • Phase and Melting Points: 3-[3-(Dimethylamino)propyl]-1-phenylurea is a powder with a phase transition temperature of 321.5°C, suggesting high thermal stability . 1,3-Diphenylurea lacks explicit phase data but is commonly reported as a crystalline solid in literature .

Preparation Methods

Isocyanate-Amine Coupling Route

The reaction of 3-methylphenyl isocyanate with dibutylamine represents a direct pathway to the target compound. This method, adapted from procedures for 1,1-dibutyl-3-phenylurea, leverages nucleophilic addition of the amine to the isocyanate group.

Procedure :

  • Reagent Preparation : Dissolve dibutylamine (0.5 mmol) in Cyrene (0.5 mL, 1 M) at 0°C under nitrogen atmosphere.
  • Isocyanate Addition : Introduce 3-methylphenyl isocyanate (0.5 mmol) dropwise to the stirred amine solution.
  • Reaction Conditions : Allow the mixture to warm to room temperature over 1 hour, followed by stirring for an additional 18 hours.
  • Workup : Quench with water (5 mL), extract with ethyl acetate (20 mL), and dry over anhydrous sodium sulfate.
  • Purification : Remove solvents under reduced pressure and recrystallize the residue from hexane/ethyl acetate (1:1).

Key Modifications :

  • Substituting phenyl isocyanate with 3-methylphenyl isocyanate introduces the methyl group at the phenyl ring’s meta position.
  • Cyrene, a biobased solvent, enhances reaction sustainability compared to traditional tetrahydrofuran (THF).

Analytical Data :

  • IR (KBr) : Expected peaks at ~3320 cm⁻¹ (N-H stretch), 1635–1640 cm⁻¹ (C=O stretch), and 1528 cm⁻¹ (C-N bend).
  • ¹H NMR (CDCl₃) : Anticipate signals at δ 0.95 (t, 6H, -CH₂CH₂CH₂CH₃), 1.37–1.59 (m, 8H, -CH₂CH₂CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 3.28 (t, 4H, N-CH₂), and 6.9–7.4 (m, 4H, aromatic).

CO₂-Mediated Silylamine Pathway

This method, inspired by Fuchter et al., employs CO₂ as a carbonyl source, reacting with methyl-substituted silylamines and dibutylamine.

Procedure :

  • Silylamine Synthesis : React 3-methylaniline with tert-butyldimethylsilyl chloride in THF using n-BuLi as a base.
  • CO₂ Insertion : Charge the silylamine (1.16 mmol) with CO₂ (1800 psi) at 40°C for 18 hours to form the O-silylcarbamate intermediate.
  • Aminolysis : Treat the intermediate with dibutylamine (1.74 mmol) at 120°C for 12 hours to yield the urea product.
  • Purification : Isolate via vacuum distillation and recrystallization.

Advantages :

  • Avoids toxic isocyanate handling.
  • CO₂ utilization aligns with green chemistry principles.

Challenges :

  • Requires stringent anhydrous conditions for silylamine stability.
  • Lower yields (~72%) compared to isocyanate routes due to intermediate sensitivity.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics for this compound Synthesis

Parameter Isocyanate-Amine Route CO₂-Silylamine Route
Yield 85–96% 60–72%
Reaction Time 1–2 hours 18–24 hours
Solvent Cyrene THF/CO₂
Catalyst None n-BuLi
Scalability High Moderate

Key Observations :

  • The isocyanate route offers superior yields and shorter reaction times, making it preferable for small-scale synthesis.
  • The CO₂ pathway , though slower, provides a safer alternative by circumventing isocyanate toxicity.

Spectroscopic Characterization and Validation

Table 2: Expected Spectroscopic Signatures for this compound

Technique Key Features
IR Spectroscopy 3320 cm⁻¹ (N-H), 1638 cm⁻¹ (C=O), 1528 cm⁻¹ (C-N), 2920 cm⁻¹ (C-H alkyl)
¹H NMR δ 0.95 (t, 6H), 1.37–1.59 (m, 8H), 2.35 (s, 3H), 3.28 (t, 4H), 6.9–7.4 (m, 4H)
¹³C NMR δ 13.8 (CH₃), 20.1–47.4 (alkyl carbons), 119.6–154.8 (aromatic and C=O)

Notes :

  • The methyl group at the phenyl ring’s 3-position causes upfield shifts in aromatic protons compared to unsubstituted analogs.
  • Mass spectrometry (HRMS-ESI) should confirm the molecular ion peak at m/z 291.23 (C₁₆H₂₆N₂O⁺).

Q & A

Q. What are the recommended safety protocols for handling 1,1-Dibutyl-3-methyl-3-phenylurea in laboratory settings?

When handling this compound, ensure proper ventilation (mechanical exhaust) and use personal protective equipment (PPE), including NIOSH/MSHA-approved respirators, chemical-resistant gloves, and protective eyewear . Avoid inhalation of dust or vapors, and wash contaminated clothing before reuse . First-aid measures include moving exposed individuals to fresh air and consulting a physician if symptoms arise .

Q. How can researchers synthesize this compound, and what are common reaction conditions?

While direct synthesis protocols for this compound are not detailed in the evidence, analogous phenylureas (e.g., 1-Methyl-1-phenylurea) are synthesized via substitution or alkylation reactions. Typical conditions involve acidic/basic catalysts and reagents like methyl iodide for alkylation . Optimization may require temperature control (e.g., reflux) and inert atmospheres to prevent side reactions .

Advanced Research Questions

Q. What analytical techniques are suitable for characterizing this compound and assessing purity?

Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to determine purity. Structural elucidation can employ nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography (as demonstrated for related diphenylurea derivatives) . Monitor functional groups (e.g., urea moieties) via Fourier-transform infrared (FTIR) spectroscopy .

Q. How do structural modifications (e.g., alkyl chain length) in phenylurea derivatives influence their biological activity?

Comparative studies of analogs like 1-Methyl-1-phenylurea (CAS 4559-87-9) show that alkyl substituents enhance hydrophobicity, potentially improving membrane permeability in biological systems . For example, 1,1'-(1,2-phenylene)bis(3-phenylurea) exhibits antimicrobial properties due to its planar aromatic structure, suggesting that bulky substituents may sterically hinder target binding .

Q. How should researchers address discrepancies in toxicity data for phenylurea compounds?

Toxicological data for many phenylureas are limited . If conflicting results arise (e.g., variable LD50 values), conduct dose-response assays in model organisms (e.g., zebrafish or cell lines) and cross-validate using computational toxicity prediction tools like EPA’s CompTox Dashboard . Always prioritize in vitro assays to minimize ethical concerns .

Q. What experimental strategies can optimize the stability of this compound in aqueous solutions?

Stability testing under varying pH (e.g., 4–10) and temperature conditions (25–60°C) is critical. Use UV-Vis spectroscopy to track degradation kinetics. Stabilizers like cyclodextrins or co-solvents (e.g., DMSO) may mitigate hydrolysis of the urea moiety .

Methodological and Data Analysis Questions

Q. How can researchers design experiments to evaluate the herbicidal potential of this compound?

Adopt a tiered approach:

In vitro assays : Test inhibition of photosynthetic electron transport in chloroplasts .

Greenhouse trials : Apply the compound to model weeds (e.g., Arabidopsis) at concentrations 0.1–100 µM.

Field studies : Monitor weed suppression and non-target species impacts, referencing ISO 11269-1 for soil toxicity assessment .

Q. What computational tools are available to predict the environmental fate of this compound?

Use EPI Suite (EPA) to estimate biodegradation half-lives and bioaccumulation factors. Molecular docking software (e.g., AutoDock Vina) can predict interactions with enzymes like acetylcholinesterase, informing ecotoxicological risk assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.